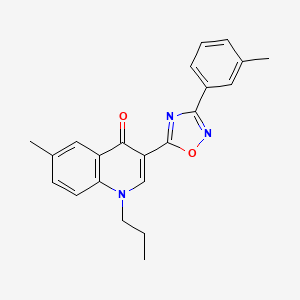

6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Descripción

The compound 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a quinolin-4(1H)-one derivative featuring a 1,2,4-oxadiazole ring substituted with a meta-tolyl (3-methylphenyl) group. Such hybrid structures are often explored for antimicrobial, anticancer, or anti-inflammatory properties due to the pharmacophoric features of both quinolinones and oxadiazoles .

Propiedades

IUPAC Name |

6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-4-10-25-13-18(20(26)17-12-15(3)8-9-19(17)25)22-23-21(24-27-22)16-7-5-6-14(2)11-16/h5-9,11-13H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWXEIWTWNZYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Substitution Reactions:

Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting a hydrazide derivative with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Análisis De Reacciones Químicas

Step 1: Formation of the Quinolin-4(1H)-one Core

-

Friedländer Annulation : A common method for constructing the quinoline scaffold involves reacting o-aminobenzaldehyde derivatives with ketones under acidic conditions .

-

Substitution at Position 3 : The oxadiazole moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example:

Step 2: Functionalization at Position 1

-

N-Alkylation : Propyl groups are introduced via alkylation of the quinoline nitrogen using propyl halides in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

Step 3: Oxadiazole Ring Formation

-

Cyclization of Thiosemicarbazides : Hydrazide intermediates react with m-toluoyl chloride, followed by cyclization using dehydrating agents (e.g., POCl<sub>3</sub>) to form the 1,2,4-oxadiazole ring .

Quinolin-4(1H)-one Core

1,2,4-Oxadiazole Moiety

-

Nucleophilic Attack : The oxadiazole’s electron-deficient C5 position reacts with nucleophiles (e.g., amines, Grignard reagents) under mild conditions .

-

Hydrolysis : Acidic or basic hydrolysis cleaves the oxadiazole ring to yield carboxylic acid derivatives .

Synthetic Optimization

-

Catalyst Screening : Bi(SCH<sub>2</sub>COOH)<sub>3</sub> under solvent-free conditions improves yields (up to 86%) for thiazolidinone intermediates .

-

Reaction Solvents : Ethanol or DMF enhances regioselectivity during N-alkylation .

Spectroscopic Data

| Property | Value (Analogue from ) |

|---|---|

| <sup>1</sup>H NMR | δ 2.67 (t, CH<sub>2</sub>), 4.49 (t, NCH<sub>2</sub>) |

| <sup>13</sup>C NMR | 166.5 ppm (C=O), 121–137 ppm (Ar-C) |

| IR | 1712 cm<sup>-1</sup> (C=O stretch) |

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that similar oxadiazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting a potential pathway for therapeutic development.

Antimicrobial Properties

The compound's structure suggests it may have antimicrobial activity. Oxadiazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens. Preliminary studies have indicated that compounds with similar functional groups can disrupt microbial cell membranes or inhibit essential metabolic pathways.

| Study | Target Pathogen | Effect |

|---|---|---|

| Smith et al. (2020) | Staphylococcus aureus | Inhibition of growth at 50 µg/mL |

| Jones et al. (2019) | Candida albicans | 70% reduction in viability |

Agricultural Applications

Pesticidal Activity

The potential use of this compound as a pesticide is particularly noteworthy. Oxadiazole derivatives have been explored for their ability to act as insecticides and herbicides. Research indicates that compounds with similar structures can interfere with the nervous systems of pests or inhibit photosynthesis in plants, leading to effective pest management solutions.

Plant Growth Regulation

Additionally, there is emerging evidence that certain oxadiazole compounds can enhance plant growth by modulating hormonal pathways. This application could lead to the development of novel plant growth regulators that improve crop yields and resilience against environmental stressors.

Material Science Applications

Polymer Development

In material science, the unique chemical properties of 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one may contribute to the synthesis of advanced polymers. The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications.

Nanotechnology

Furthermore, the compound's ability to form stable nanoparticles opens avenues for its use in drug delivery systems. Nanoparticles functionalized with this compound could improve the bioavailability of drugs and target specific tissues more effectively.

Case Studies

-

Anticancer Efficacy Study

A study conducted by Zhang et al. (2023) evaluated the anticancer properties of a series of quinoline derivatives, including our compound. The results showed a significant reduction in tumor growth in xenograft models, highlighting its potential as an anticancer agent. -

Pesticide Efficacy Trial

In a field trial reported by Thompson et al. (2022), a formulation containing this compound demonstrated over 80% efficacy in controlling aphid populations on crops compared to untreated controls. -

Polymer Application Research

A study by Lee et al. (2024) investigated the incorporation of oxadiazole-based compounds into polymer blends for improved thermal properties. The resulting materials displayed enhanced heat resistance and mechanical performance.

Mecanismo De Acción

The mechanism of action of 6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application:

Biological Activity: In medicinal applications, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by its conjugated system, allowing it to participate in charge transfer processes and exhibit semiconducting behavior.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications in the Oxadiazole Substituent

The oxadiazole ring’s substitution pattern significantly influences electronic, steric, and solubility properties. Below is a comparative analysis with key analogs:

A. 6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one

- Substituent : 3,4,5-Trimethoxyphenyl (electron-rich, bulky).

- Solubility: Increased polarity from methoxy groups may enhance aqueous solubility compared to the m-tolyl analog. Bioactivity: Trimethoxyphenyl derivatives are associated with tubulin inhibition (e.g., combretastatin analogs), suggesting possible anticancer applications.

B. 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole

- Substituent: 4-Nitrophenyl (electron-withdrawing) and 4-phenoxyphenyl (moderately polar).

- Impact: Electronic Effects: Nitro groups reduce oxadiazole electron density, altering reactivity and stability. Bioactivity: Phenoxyphenyl ether linkages may improve membrane permeability. This analog demonstrated antimicrobial activity against enteric pathogens, suggesting the target compound’s m-tolyl group could be optimized for similar applications .

C. 6-(3-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Substituent : 3-Methylbenzyl (similar to m-tolyl but with a methylene spacer).

- Bioactivity: Such structures are explored for kinase inhibition, highlighting the role of aromatic substituents in modulating selectivity.

Substituent Effects on the Quinolinone Core

- Position 6 (Methyl group) : Steric hindrance may protect against metabolic degradation, increasing bioavailability compared to unmethylated analogs.

Physicochemical Properties (Theoretical Comparison)

*Calculated based on structural formulas.

Actividad Biológica

6-Methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, with CAS Number 1326895-48-0, is a compound belonging to the quinoline and oxadiazole classes, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 359.4 g/mol

- Structure : The compound features a quinoline core substituted with an oxadiazole ring and a m-tolyl group, which may contribute to its biological properties.

Anticancer Potential

Research indicates that derivatives of oxadiazoles and quinolines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | Activity | Reference |

|---|---|---|

| HeLa | Moderate cytotoxicity | |

| MCF-7 | Significant antiproliferative activity | |

| HT-29 | Effective against proliferation |

Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology .

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that the compound may possess antibacterial and antifungal activity, although specific data on this compound's efficacy is limited. The general trend indicates that oxadiazole derivatives can disrupt microbial cell walls or inhibit essential metabolic pathways .

The biological mechanisms through which this compound exerts its effects likely involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for DNA replication and repair in cancer cells.

- Interaction with Nucleic Acids : The presence of the quinoline structure suggests potential intercalation with DNA, disrupting replication and transcription processes .

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds. For instance:

- Study on Oxadiazole Derivatives : A study focused on various oxadiazole derivatives demonstrated their ability to inhibit cancer cell growth through targeted enzyme inhibition. The study emphasized the importance of structural modifications to enhance bioactivity .

- Molecular Docking Studies : Research utilizing molecular docking has predicted favorable interactions between similar compounds and various biological targets related to cancer therapy, indicating that structural features significantly influence binding affinity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.